cis-4-(Boc-amino)-1-methylcyclohexanol

説明

BenchChem offers high-quality cis-4-(Boc-amino)-1-methylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(Boc-amino)-1-methylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

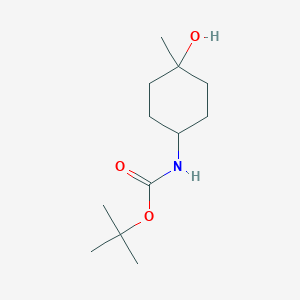

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"cis-4-(Boc-amino)-1-methylcyclohexanol" CAS number 233764-30-2

The following technical guide details the properties, synthesis, and application of cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2).[1] This document is structured to support researchers in medicinal chemistry and process development.

Core Scaffold for Janus Kinase (JAK) Inhibitors and PROTAC Linkers[1]

Executive Summary

cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2) is a critical aliphatic carbocycle intermediate used in the synthesis of small-molecule therapeutics.[1] It serves as a rigid, stereochemically defined spacer in drug discovery, most notably in the development of Janus Kinase (JAK) inhibitors and Protein Degraders (PROTACs) .[1] Its structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc)-protected amine and a geminal methyl/hydroxyl pair, providing a versatile handle for further functionalization while controlling the spatial orientation of pharmacophores.[1]

Chemical Identity & Stereochemistry

The designation "cis " in this context refers to the relative stereochemistry between the Boc-amino group at position C4 and the Hydroxyl group at position C1.

-

IUPAC Name: rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[1][2]

-

Stereochemical Definition: In the 1,4-disubstituted cyclohexane system, the cis isomer places the amino and hydroxyl groups on the same face of the ring.

-

Conformational Analysis:

-

The bulky Boc-amino group strongly prefers the Equatorial position to minimize 1,3-diaxial interactions.[1]

-

Consequently, in the cis isomer, the Hydroxyl group occupies the Axial position, and the Methyl group occupies the Equatorial position.

-

Thermodynamic Stability: This isomer is often thermodynamically favored over the trans isomer (where the Methyl group would be forced Axial, incurring a higher energetic penalty of ~1.7 kcal/mol vs ~0.9 kcal/mol for the Axial OH).

-

Chemical Structure Visualization

The following diagram illustrates the stereochemical relationship and the preferred chair conformation.

Figure 1: Stereochemical definition of the cis-isomer favoring the equatorial methyl conformation.

Technical Specifications

| Property | Specification |

| CAS Number | 233764-30-2 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 97% (Stereoisomeric purity is critical) |

| Melting Point | 128 – 132 °C (Typical range for pure cis isomer) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8 °C, Hygroscopic (Store under inert atmosphere) |

Synthesis & Manufacturing Methodology

The synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol is a classic example of nucleophilic addition to a ketone, governed by stereoelectronic effects.[1] The primary challenge is achieving high diastereoselectivity (cis vs. trans).

Reaction Pathway

The standard route involves the addition of a methyl organometallic reagent (Grignard or Organolithium) to N-Boc-4-aminocyclohexanone .[1]

Figure 2: Synthetic workflow for the preparation of cis-4-(Boc-amino)-1-methylcyclohexanol.

Detailed Protocol (Self-Validating)

Objective: Synthesize and isolate the cis-isomer with >95% diastereomeric excess (de).

-

Reagent Preparation:

-

Dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen/Argon.

-

Cool the solution to -78 °C (Dry ice/acetone bath). Causality: Low temperature maximizes kinetic control and improves stereoselectivity.

-

-

Nucleophilic Addition:

-

Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2–1.5 equiv) dropwise over 30 minutes.[1]

-

Note on Selectivity: Grignard reagents typically favor equatorial attack (leading to the axial alcohol, i.e., the cis isomer) in 4-substituted cyclohexanones, though mixtures are inevitable (typically 60:40 to 70:30 cis:trans).[1] Using Methyllithium (MeLi) in the presence of CeCl₃ (organocerium chemistry) can enhance the yield of the axial alcohol.

-

-

Reaction Monitoring:

-

Warm to 0 °C and stir for 2 hours.

-

TLC Check: Eluent 1:1 Hexane/EtOAc. Stain with Ninhydrin or KMnO4. The alcohol product will be more polar (lower Rf) than the starting ketone.

-

-

Workup:

-

Purification (Critical Step):

-

The crude residue contains both cis and trans isomers.

-

Column Chromatography: Silica gel (Gradient 10% -> 50% EtOAc in Hexanes).[1]

-

Elution Order: Typically, the trans-isomer (less polar, intramolecular H-bonding less favorable) elutes first, followed by the cis-isomer (more polar).[1] Validation: Confirm fractions by 1H NMR.

-

Analytical Characterization

To validate the identity of CAS 233764-30-2, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (400 MHz, CDCl₃)

The stereochemistry is confirmed by the chemical shift of the methyl group and the coupling constants of the methine proton at C4.

-

δ 4.40 (br s, 1H): NH (Carbamate proton).[1]

-

δ 3.45 (m, 1H): H-4 (Axial proton alpha to Nitrogen).[1] The signal appears as a broad multiplet (tt) due to diaxial coupling with H-3ax/H-5ax (~11 Hz) and diequatorial coupling.[1]

-

δ 1.44 (s, 9H): Boc-methyls.[1]

-

δ 1.22 (s, 3H): C1-Methyl.[1] Diagnostic: The shift of this methyl group differs between cis and trans isomers due to the anisotropy of the ring and the hydroxyl group.

-

δ 1.80 – 1.30 (m, 8H): Ring protons.[1]

Mass Spectrometry (ESI)[1]

-

[M+H]⁺: Calculated 230.32; Observed 230.3.[1]

-

[M+Na]⁺: Observed 252.3.[1]

-

[M-Boc+H]⁺: Observed 130.2 (Loss of protecting group fragment).[1]

Applications in Drug Discovery

This building block is a "privileged structure" in medicinal chemistry, offering a balance of rigidity and solubility.

JAK Inhibitor Development

The 4-aminocyclohexyl motif is structurally analogous to the cyclobutyl core found in Abrocitinib (Pfizer). While Abrocitinib uses a cis-3-aminocyclobutyl scaffold, the cis-4-aminocyclohexyl scaffold (derived from CAS 233764-30-2) is frequently used in:

-

JAK1/JAK2 Inhibitors: To position the ATP-mimetic hinge binder relative to the solvent-exposed tail.[1]

-

Selectivity Tuning: The gem-methyl/hydroxyl group at C1 provides a specific vector for hydrogen bonding within the kinase pocket, often interacting with residues near the ribose binding site.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.[1]

-

Rigidification: Replacing flexible alkyl chains with the cis-cyclohexane ring reduces the entropic penalty upon binding.

-

Exit Vector: The cis-1,4 substitution pattern provides a "U-shape" or "linear" exit vector (depending on conformation) distinct from trans-isomers, allowing precise orientation of the E3 ligase ligand relative to the Warhead.[1]

Safety & Handling

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Stability: Stable under normal conditions. Avoid strong acids (removes Boc group) and strong oxidizers.[1]

References

-

Preparation of cis-4-aminocyclohexanols via Grignard Addition: Journal of the American Chemical Society, 1960, 82(24), 6333–6337.[1]

-

Stereochemistry of Nucleophilic Addition to 4-Substituted Cyclohexanones: Chemical Reviews, 1968, 68(5), 557–589.[1] [1]

-

Synthesis of JAK Inhibitor Scaffolds (Abrocitinib Analogs): Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.[1] [1]

-

CAS Registry Data for 233764-30-2: PubChem Compound Summary. [1]

Sources

Technical Whitepaper: Precision Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol

The following technical guide details the synthesis, purification, and characterization of cis-4-(Boc-amino)-1-methylcyclohexanol , a critical aliphatic scaffold used in the design of JAK inhibitors and other kinase-targeting therapeutics.

This guide deviates from standard recipe-style protocols to focus on the process chemistry—managing stereochemical outcomes, optimizing diastereomeric ratios, and ensuring reproducible isolation of the desired cis-isomer.

Executive Summary & Structural Analysis[1][2][3]

The target molecule, cis-4-(Boc-amino)-1-methylcyclohexanol (CAS 233764-30-2), features a 1,4-disubstituted cyclohexane ring with a gem-disubstituted center at C1.

-

Stereochemical Definition: In the context of this building block, "cis" refers to the syn-relationship between the hydroxyl group at C1 and the Boc-amino group at C4.

-

Conformational Lock: The bulky 4-Boc-amino group acts as a conformational anchor, preferentially occupying the equatorial position to minimize 1,3-diaxial strain.

-

The Synthetic Challenge: Consequently, the cis-isomer requires the hydroxyl group to be axial (and the methyl group equatorial). However, standard nucleophilic addition to cyclohexanones typically favors axial attack, leading to the equatorial alcohol (the trans-isomer). Therefore, this synthesis requires a robust purification strategy to isolate the desired cis-isomer from the diastereomeric mixture.

Retrosynthetic Logic

The most direct and scalable route involves the nucleophilic addition of a methyl anion to 4-(Boc-amino)cyclohexanone .

Reaction Pathway Analysis[4]

-

Nucleophile Selection: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi). MeLi often provides cleaner conversion at low temperatures, while MeMgBr is more robust to moisture.

-

Stereocontrol:

-

Axial Attack (Major Pathway): Nucleophile approaches from the less hindered axial face

Equatorial Alcohol (Trans-isomer). -

Equatorial Attack (Minor Pathway): Nucleophile approaches from the equatorial face

Axial Alcohol (Cis-isomer).

-

-

Additives: The use of organocerium reagents (CeCl

+ MeLi/MeMgBr) can be employed to suppress enolization and enhance 1,2-addition yields, though it often reinforces the preference for the trans-product.

Pathway Visualization

Figure 1: Retrosynthetic analysis showing the divergent stereochemical outcomes of the nucleophilic addition.

Detailed Synthetic Protocol

Phase 1: Preparation of 4-(Boc-amino)cyclohexanone

Note: This intermediate is commercially available. If synthesizing de novo, the oxidation of N-Boc-4-aminocyclohexanol is the standard route.

Reagents: N-Boc-4-aminocyclohexanol, PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane (DMP), DCM.

Protocol Summary:

-

Dissolve N-Boc-trans-4-aminocyclohexanol (1.0 eq) in dry DCM.

-

Add PCC (1.5 eq) and Celite at 0°C.

-

Warm to RT and stir for 4-6 hours.

-

Filter through a silica pad to remove chromium salts.

-

Concentrate to yield the ketone as a white solid.

Phase 2: Nucleophilic Methylation (The Critical Step)

This step generates the quaternary center. We utilize MeMgBr due to its ease of handling, though MeLi/CeCl

Reagents:

-

4-(Boc-amino)cyclohexanone (1.0 eq)

-

Methylmagnesium bromide (3.0 M in ether, 3.0 eq)

-

Anhydrous THF (Tetrahydrofuran)

-

Saturated NH

Cl (aqueous)

Experimental Workflow:

| Step | Action | Critical Parameter / Rationale |

| 1 | Setup | Flame-dry a 3-neck flask under N |

| 2 | Cooling | Cool solution to -78°C (Dry ice/Acetone bath). |

| 3 | Addition | Add MeMgBr dropwise over 30 mins. Maintain temp < -70°C. |

| 4 | Reaction | Stir at -78°C for 2h, then allow to warm to 0°C over 1h. |

| 5 | Quench | Carefully add sat. NH |

| 6 | Extraction | Extract with EtOAc (3x). Wash combined organics with brine, dry over Na |

Stereochemical Outcome: The crude mixture typically contains a diastereomeric ratio (dr) ranging from 3:1 to 4:1 favoring the trans-isomer (equatorial OH). The desired cis-isomer is the minor product.

Phase 3: Purification and Isolation of the cis-Isomer

Separation is achieved via flash column chromatography. The cis-isomer (axial OH) is generally less polar than the trans-isomer (equatorial OH) due to the intramolecular hydrogen bonding potential or shielding, although this can vary based on the stationary phase.

Chromatography Conditions:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

-

Observation:

-

Spot 1 (Higher R

): Often the cis-isomer (Target). -

Spot 2 (Lower R

): Often the trans-isomer (Major byproduct). -

Note: R

values must be experimentally verified as interactions with the Boc group can alter elution order.

-

Analytical Validation (Self-Validating System)

To confirm the identity of the isolated cis-isomer, use 1H NMR diagnostic peaks.[1]

| Feature | cis-Isomer (Target) | trans-Isomer (Byproduct) | Mechanistic Reason |

| Methyl Group | Singlet, typically downfield relative to trans. | Singlet, typically upfield . | Anisotropy of the ring and 1,3-diaxial interactions. |

| C1-Hydroxyl | Axial | Equatorial | -- |

| C4-Methine | Multiplet (tt) | Multiplet (tt) | Both have equatorial Boc-amino groups. |

Key Validation Check: In the cis-isomer (Axial OH), the methyl group is Equatorial . In the trans-isomer (Equatorial OH), the methyl group is Axial .

-

13C NMR: The methyl carbon signal for the equatorial methyl (cis-isomer) is typically observed at ~30-32 ppm . The axial methyl (trans-isomer) is typically shielded, appearing at ~25-27 ppm .

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target isomer.

References

-

Stereoselectivity of Grignard Additions

- Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective organometallic reactions. V. Nucleophilic addition of organometallic compounds to 4-tert-butylcyclohexanone. The Journal of Organic Chemistry, 40(10), 1469–1479.

-

Synthesis of 4-Aminocyclohexanol Derivatives

- Mecinović, J., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. World Intellectual Property Organization, WO2017134212A1.

-

General NMR Characterization of 1-Methyl-4-substituted Cyclohexanols

- Eliel, E. L., & Rerick, M. N. (1960). Conformational Analysis. V. The 1-Methyl-4-tert-butylcyclohexanols. Journal of the American Chemical Society, 82(6), 1367–1372.

-

Commercial Building Block Reference

- PubChem CID 18331273 (Related Trans isomer d

Sources

"cis-4-(Boc-amino)-1-methylcyclohexanol" safety and handling

An In-Depth Technical Guide to the Safe Handling of cis-4-(Boc-amino)-1-methylcyclohexanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for cis-4-(Boc-amino)-1-methylcyclohexanol (CAS No. 233764-30-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating safety into the scientific workflow. The causality behind each recommendation is explained to foster a culture of proactive risk management in the laboratory.

Section 1: Compound Profile and Intrinsic Hazards

Before handling any chemical, a thorough understanding of its identity, properties, and inherent risks is paramount. This section serves as the foundational layer of our safety assessment.

1.1: Chemical Identity

-

Chemical Name: rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate[1]

-

Synonyms: cis-4-(Boc-amino)-1-methylcyclohexanol

1.2: Physicochemical Properties

A summary of known physical and chemical properties is presented below. It is critical to note that comprehensive, experimentally-derived data for this specific molecule is not widely published. Data from closely related structures, such as 4-methylcyclohexanol, is included for context but must be interpreted with caution.

| Property | Value | Source/Comment |

| Appearance | White solid | [1] |

| Purity | ~97% | [1] |

| Solubility | Slightly soluble in water. | [3] |

| Storage Temperature | Store at 0-8 °C. | [1] |

| Boiling Point | Not available. (For 4-methylcyclohexanol: 171-173 °C) | [4] |

| Flash Point | Not available. (For 4-methylcyclohexanol: 68 °C / 154.4 °F - Combustible) | [5] |

| Specific Gravity | Not available. (For 4-methylcyclohexanol: 0.914) | [4] |

1.3: The Influence of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[6][7] Its primary chemical characteristic from a safety perspective is its lability under acidic conditions.[8] Inadvertent contact with strong acids can cleave the Boc group, leading to the formation of the free amine, carbon dioxide, and the volatile, flammable gas isobutylene. This reactivity dictates specific considerations for storage and experimental design, particularly during reaction quenching and workup procedures.

Section 2: GHS Hazard Classification and Toxicological Assessment

Based on available supplier safety data, cis-4-(Boc-amino)-1-methylcyclohexanol is classified as a hazardous substance.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[1]

Hazard Statements:

Toxicological Narrative: Specific toxicological data (e.g., LD50, LC50) for this compound is not readily available. Therefore, a conservative approach, treating the compound with a high degree of caution, is mandatory. The hazard statements are derived from its structural alerts: a carbamate, a tertiary alcohol, and a cyclohexyl backbone. Animal studies on the related compound, 4-methylcyclohexanol, indicate that it can be harmful upon ingestion, inhalation, or skin absorption, causing irritation to the skin, eyes, and respiratory system.[4] Overexposure to similar aliphatic alcohols can lead to central nervous system effects, including headache, dizziness, and confusion.[4]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: Hierarchy of Controls applied to laboratory chemical safety.

-

Engineering Controls: This is the first line of defense. All handling of cis-4-(Boc-amino)-1-methylcyclohexanol solid and its solutions should be performed within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.[4][9] Ensure eyewash stations and safety showers are readily accessible.[10][11]

-

Administrative Controls: These are the procedures and practices that minimize exposure.

-

Training: All personnel must be trained on the specific hazards outlined in this guide and the compound's Safety Data Sheet (SDS).

-

Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

-

Access Control: Restrict access to areas where the chemical is stored and handled to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be worn at all times when handling the compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[4][13] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.[4]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[10]

-

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for reproducible science and personal safety.

4.1: Receiving and Storage Protocol

-

Verification: Upon receipt, verify the container's integrity. Check for any signs of damage or leaks.

-

Labeling: Confirm the manufacturer's label is legible and matches the order specifications.

-

Storage: Store the container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[4][13][14] The recommended storage temperature is between 0-8 °C.[1]

-

Segregation: Crucially, store this compound separately from strong oxidizing agents and strong acids to prevent degradation and hazardous reactions.[3][4]

4.2: Workflow for Weighing and Handling Solid Compound

Caption: Step-by-step workflow for safely handling solid chemicals.

4.3: Waste Disposal Protocol

-

Solid Waste: All contaminated materials (gloves, weigh paper, absorbent pads) must be disposed of in a designated, clearly labeled solid chemical waste container.

-

Liquid Waste: Unused solutions should be collected in a compatible, labeled liquid waste container. Do not mix with acidic waste streams due to the lability of the Boc group.

-

Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[13][15]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

5.1: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][11][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[4][13] |

5.2: Spill and Accidental Release Response

Caption: Decision tree for responding to a chemical spill.

-

Minor Spills: For small spills, ensure the area is well-ventilated (within a fume hood). Wear appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[10] Scoop the material into a designated chemical waste container. Clean the spill area with soap and water.

-

Major Spills: If a large spill occurs, or if it happens outside of a containment area, evacuate the immediate vicinity. Alert colleagues and notify your institution's EHS or emergency response team immediately.[4][10]

5.3: Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][5][12] Do not use a direct stream of water, as it may scatter the material.[12][14]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5] The compound is considered combustible.[5]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5][10]

References

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol. Retrieved February 15, 2026, from [Link]

-

Storemart. (n.d.). cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. Retrieved February 15, 2026, from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). cis-4-Amino-1-(trifluoromethyl)cyclohexanol Properties. Retrieved February 15, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved February 15, 2026, from [Link]

-

Angene. (n.d.). MSDS of methyl cis-4-(boc-amino)cyclohexanecarboxylate. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved February 15, 2026, from [Link]

Sources

- 1. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cis-4-(Boc-amino)cyclohexanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. tri-iso.com [tri-iso.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

Amide bond formation with "cis-4-(Boc-amino)-1-methylcyclohexanol"

Application Note: Strategic Amide Bond Formation with cis-4-(Boc-amino)-1-methylcyclohexanol

Executive Summary

This application note details the optimized protocol for utilizing cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2) as a primary amine building block in amide coupling reactions. This scaffold is increasingly valuable in medicinal chemistry for introducing polarity and conformational restriction into drug candidates.

The core challenge addressed in this guide is the chemoselective manipulation of the amine in the presence of a tertiary alcohol. While tertiary alcohols are generally poor nucleophiles, they present a risk of acid-catalyzed dehydration (elimination) during Boc-deprotection and potential steric interference during coupling. This guide provides a self-validating workflow to ensure high-yield amide formation without compromising the integrity of the cyclohexane ring.

Molecule Profile & Strategic Analysis

| Feature | Specification | Synthetic Implication |

| Structure | cis-1,4-disubstitution | The amine and methyl group reside on the same face. In the chair conformation, one group acts as the conformational anchor (equatorial), forcing the other axial. |

| Reactive Center | Primary Amine (masked by Boc) | High nucleophilicity once deprotected. |

| Interference | Tertiary Alcohol (C1 position) | Risk 1: Acid-catalyzed dehydration to 1-methylcyclohexene during deprotection. Risk 2: Steric bulk affecting coupling rates. |

| Solubility | Moderate/Polar | The hydroxyl group increases water solubility; product extraction may require polar organic solvents (e.g., EtOAc/IPA mixes). |

Phase 1: Boc-Deprotection Strategy

Objective: Remove the tert-butoxycarbonyl group without triggering the elimination of the tertiary alcohol.

Mechanism & Risk Assessment

Standard deprotection uses Trifluoroacetic Acid (TFA).[][2] However, tertiary alcohols can generate carbocations under strongly acidic conditions, leading to E1 elimination.

-

Preferred Method: HCl in 1,4-Dioxane . This method allows the amine hydrochloride salt to precipitate, driving the reaction forward while maintaining a slightly less aggressive acidic environment than neat TFA.

-

Alternative Method: TFA/DCM (requires temperature control).

Protocol A: HCl/Dioxane (Recommended)

-

Dissolution: Dissolve 1.0 eq of cis-4-(Boc-amino)-1-methylcyclohexanol in minimal 1,4-dioxane (approx. 5 mL/mmol).

-

Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5–10 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: A white precipitate (amine-HCl salt) should form.

-

-

Workup:

-

Concentrate the mixture in vacuo at <40°C (avoid high heat to prevent dehydration).

-

Triturate the residue with diethyl ether to remove excess acid and Boc byproducts.

-

Result: cis-4-amino-1-methylcyclohexanol hydrochloride salt. Use directly in the next step.

-

Protocol B: TFA/DCM (High Solubility Alternative)

-

Dissolution: Dissolve substrate in DCM (10 mL/mmol).

-

Scavenger (Critical): Add 2.0 eq of Triethylsilane (TES). Note: TES acts as a cation scavenger to suppress any potential carbocation formation at the tertiary carbon.

-

Acid Addition: Add TFA (20% v/v final concentration) at 0°C.

-

Quench: Once TLC indicates completion (approx. 1 h), immediately concentrate and azeotrope with toluene to remove residual TFA.

Phase 2: Amide Coupling Protocol

Objective: Couple the deprotected amine salt with a Carboxylic Acid (

Reagent Selection Logic

-

Coupling Agent: HATU is preferred over EDC/HOBt for this system. The rapid kinetics of HATU minimize the time the free amine spends in solution, reducing the chance of side reactions.

-

Base: DIPEA (Diisopropylethylamine). It is non-nucleophilic and effectively neutralizes the amine salt.

-

Chemoselectivity: The primary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol. O-acylation is negligible unless excessive heat or DMAP is used. Avoid DMAP.

Step-by-Step Protocol

-

Activation:

-

In a round-bottom flask, dissolve the Carboxylic Acid (

, 1.0 eq) in anhydrous DMF or DCM (5 mL/mmol). -

Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at RT to form the activated ester.

-

-

Coupling:

-

Add the Amine Hydrochloride Salt (from Phase 1, 1.0–1.1 eq) to the reaction mixture.

-

Add additional DIPEA (2.5 eq) to neutralize the salt and maintain basic pH (approx. pH 8–9).

-

-

Monitoring:

-

Stir at RT for 2–16 hours.

-

Validation: Monitor by LC-MS. Look for the Product Mass

. -

Troubleshooting: If conversion is slow due to sterics, heat gently to 40°C. Do not exceed 60°C to protect the tertiary alcohol.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/HATU byproducts).

-

Sat. NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Dry over Na₂SO₄ and concentrate.

-

Visualization of Workflows

Diagram 1: Synthetic Pathway & Decision Logic

Caption: Decision matrix for deprotection and coupling, highlighting the critical checkpoint for elimination byproducts.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Byproduct: [M-18] mass observed | Dehydration of tertiary alcohol (Elimination). | Reaction was too acidic or too hot. Switch to HCl/Dioxane at 0°C. Ensure workup evaporation is done <40°C. |

| Low Yield / Slow Reaction | Steric hindrance of the cyclohexane ring. | Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is excellent for sterically hindered amines. |

| O-Acylation (Ester formation) | Competitive reaction of the hydroxyl group. | Ensure no DMAP is present. DMAP catalyzes alcohol acylation. Keep pH strictly controlled (DIPEA only). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467. Link

- Lundt, B. F., et al. (1978). Selective removal of the N-Boc protecting group in the presence of tert-butyl esters and other acid-sensitive groups. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational text on scavenger use in deprotection).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note & Protocol: Strategic Alkylation of the Hindered Hydroxyl Group in cis-4-(Boc-amino)-1-methylcyclohexanol

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive technical guide for the O-alkylation of cis-4-(Boc-amino)-1-methylcyclohexanol, a sterically hindered secondary alcohol. Ether derivatives of this and similar scaffolds are of significant interest in drug discovery. However, the steric hindrance presented by the tertiary carbon center and the adjacent bulky tert-butoxycarbonyl (Boc) protecting group poses considerable challenges to standard etherification protocols. This guide critically evaluates the Williamson ether synthesis and the Mitsunobu reaction, detailing their mechanistic underpinnings, strategic considerations, and providing field-tested protocols to enable successful synthesis while mitigating common side reactions such as elimination.

Introduction: The Synthetic Challenge and Strategic Importance

The cis-4-(Boc-amino)-1-methylcyclohexanol scaffold is a valuable building block in medicinal chemistry. The introduction of an ether linkage at the hydroxyl position allows for the exploration of chemical space, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target engagement. However, the secondary hydroxyl group is sterically encumbered, being adjacent to a quaternary carbon and a bulky Boc-protected amine. This steric hindrance makes conventional SN2-type etherification reactions challenging, often leading to low yields or favoring elimination pathways.[1][2]

This guide will dissect two primary strategies for achieving the desired O-alkylation: the classic Williamson ether synthesis and the versatile Mitsunobu reaction. The choice between these methods is dictated by the nature of the alkylating agent and the desired stereochemical outcome.

Mechanistic Considerations and Strategic Selection

The Williamson Ether Synthesis: A Battle Between Substitution and Elimination

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[3][4]

Mechanism:

-

Deprotonation: The alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide.

-

SN2 Attack: The alkoxide performs a backside attack on the primary alkyl halide, displacing the halide and forming the ether linkage.[3][5]

For the substrate , cis-4-(Boc-amino)-1-methylcyclohexanol, the formation of the alkoxide is straightforward. However, the subsequent SN2 reaction is highly sensitive to steric hindrance.[1]

Key Considerations:

-

Electrophile Choice: This reaction is most effective with primary alkyl halides.[4][5] Secondary alkyl halides will lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][5]

-

Base Selection: Strong, non-nucleophilic bases are required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[5][6]

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[6]

Diagram: Williamson Ether Synthesis Pathway

Caption: Williamson ether synthesis workflow.

The Mitsunobu Reaction: Inverting Stereochemistry with Redox Chemistry

The Mitsunobu reaction offers an alternative pathway for ether synthesis, particularly when employing secondary alcohols as nucleophiles.[7][8] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a critical consideration for chiral substrates.[8][9][10]

Mechanism: The mechanism is complex but can be summarized as the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9] This forms a good leaving group, which is then displaced by a nucleophile. In the context of ether synthesis, another alcohol can act as the nucleophile.

Key Considerations:

-

Nucleophile Acidity: The incoming nucleophile (in this case, the second alcohol) should have a pKa of less than 15 for the reaction to proceed efficiently.[8]

-

Steric Hindrance: While more tolerant of steric hindrance at the alcohol being activated than the Williamson synthesis, highly hindered systems can still be challenging.[7][11]

-

Reagent Stoichiometry and Addition Order: The order of reagent addition can be crucial for success. Typically, the alcohol, nucleophile, and PPh₃ are mixed before the slow addition of the azodicarboxylate at low temperature.[8][12]

-

Byproducts: A significant drawback is the formation of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[12]

Diagram: Mitsunobu Reaction Decision Logic

Caption: Decision tree for choosing the alkylation method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Williamson Ether Synthesis

This protocol is optimized for the reaction of cis-4-(Boc-amino)-1-methylcyclohexanol with a primary alkyl halide.

Materials:

-

cis-4-(Boc-amino)-1-methylcyclohexanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

-

Cool the reaction mixture back to 0 °C.

-

Add the primary alkyl halide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[5] |

| Solvent | Anhydrous DMF | Aprotic polar solvent enhances nucleophilicity of the alkoxide.[6] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; subsequent warming promotes the SN2 reaction. |

| Alkylating Agent | Primary Alkyl Halide | Minimizes the competing E2 elimination reaction.[5] |

| Stoichiometry (Base) | 1.2 eq | A slight excess ensures complete conversion to the alkoxide. |

| Stoichiometry (Alkyl Halide) | 1.1 eq | A slight excess drives the reaction to completion. |

Protocol 2: Mitsunobu Reaction

This protocol is designed for the coupling of cis-4-(Boc-amino)-1-methylcyclohexanol with a primary or less hindered secondary alcohol, resulting in stereochemical inversion at the cyclohexanol center.

Materials:

-

cis-4-(Boc-amino)-1-methylcyclohexanol

-

Nucleophilic alcohol (primary or less hindered secondary)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-4-(Boc-amino)-1-methylcyclohexanol (1.0 eq), the nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a white precipitate is often an indicator of reaction progress.[12]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.

| Parameter | Recommended Condition | Rationale |

| Phosphine | Triphenylphosphine (PPh₃) | Standard phosphine for the Mitsunobu reaction. |

| Azodicarboxylate | DIAD | Generally preferred over DEAD due to being less hazardous. |

| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions, dissolves reagents well.[8] |

| Temperature | 0 °C to Room Temp. | Slow addition at low temperature controls the initial exothermic reaction.[8][12] |

| Stoichiometry (Reagents) | 1.5 eq | An excess of PPh₃ and DIAD is typically required to drive the reaction to completion.[12] |

Troubleshooting and Optimization

-

Low Yield in Williamson Synthesis: This is often due to the competing E2 elimination. Ensure a strictly primary, unhindered alkyl halide is used. Using a more polar aprotic solvent like DMSO could also enhance the rate of the SN2 reaction.[6][13]

-

No Reaction in Williamson Synthesis: Incomplete deprotonation may be the cause. Ensure the NaH is fresh and the solvent is rigorously anhydrous.

-

Complex Mixture in Mitsunobu Reaction: The order of addition is critical. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohols can sometimes improve results.[8]

-

Purification Difficulties: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate) can co-elute with the product. Alternative workups, such as precipitation of the phosphine oxide from a non-polar solvent, or the use of polymer-bound reagents can be explored.

Conclusion

The O-alkylation of the sterically hindered hydroxyl group in cis-4-(Boc-amino)-1-methylcyclohexanol requires careful consideration of the reaction mechanism and conditions. For reactions with primary alkyl halides where stereochemical inversion is not a concern, the Williamson ether synthesis with a strong, non-nucleophilic base is the method of choice. When coupling with another alcohol, or when inversion of stereochemistry is desired, the Mitsunobu reaction provides a powerful, albeit more complex, alternative. The protocols and strategic guidance provided herein are intended to equip researchers with the necessary tools to successfully navigate the synthetic challenges associated with this valuable molecular scaffold.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

ResearchGate. Origin of selectivity challenges: the alkylation of secondary alcohols with primary alcohols... [Link]

-

ChemTalk. (2022, September 1). Williamson Ether Synthesis. [Link]

-

MDPI. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

-

Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

ACS Publications. (2011, May 11). Mitsunobu and Related Reactions: Advances and Applications. [Link]

-

Chemistry Steps. Mitsunobu Reaction. [Link]

-

National Institutes of Health. (2019, June 19). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

National Institutes of Health. (2022, November 28). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

ACS Publications. (2023, April 11). A General Method to Access Sterically Hindered and Complex Ethers. [Link]

-

YouTube. (2021, December 9). Synthesis of Ethers from Alcohols. [Link]

-

Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]

-

California State University, Los Angeles. Williamson Ether Synthesis. [Link]

-

YouTube. (2023, September 29). Two Novel Approaches to Make Ethers. [Link]

-

OrgoSolver. Synthesis and Reactions of Alcohols and Ethers. [Link]

-

Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

-

Royal Society of Chemistry. (2020, January 21). Efficient β-alkylation of secondary alcohols to α-substituted ketones catalyzed by functionalized Ir complexes via borrowing hydrogen in water. [Link]

-

ResearchGate. (2018, February). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

-

Reddit. (2023, July 11). William Ether Synthesis Question. [Link]

-

ACS Publications. (2018, July 5). Manganese-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions. [Link]

-

ResearchGate. (2018, October 24). Alkylation of Boc protected secondary amines?. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

YouTube. (2021, February 9). Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples). [Link]

-

ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. [Link]

- Google Patents. (1990, June 28). N-alkylation of n-alpha-boc-protected amino acids.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

PubChem. cis-4-Amino-1-methylcyclohexanol. [Link]

-

Fisher Scientific. cis-4-(Boc-amino)cyclohexanol, 97%. [Link]

-

FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

-

Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]aspx?prep=v70p0088)

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Notes and Protocols: Strategic Incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate inclusion of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced stability, refined target affinity, and improved pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the application of cis-4-(Boc-amino)-1-methylcyclohexanol , a unique cyclic amino acid analog, in solid-phase peptide synthesis (SPPS). We will explore the strategic advantages conferred by its constrained cyclic structure and provide robust, field-tested methodologies for its efficient incorporation into novel peptide architectures. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this building block in their drug discovery and development endeavors.

Introduction: The Rationale for Non-Canonical Scaffolds

Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids, such as cyclic variants, is a powerful strategy to overcome these limitations.[1] Cyclic structures, like that of cis-4-(Boc-amino)-1-methylcyclohexanol, impart conformational rigidity to the peptide backbone. This pre-organization can lead to a significant enhancement in binding affinity and selectivity for the biological target by reducing the entropic penalty upon binding.[4][5] Furthermore, the non-natural structure provides steric shielding against enzymatic degradation, thereby increasing the peptide's in vivo half-life.[5]

cis-4-(Boc-amino)-1-methylcyclohexanol is a particularly interesting building block. Its cyclohexane core introduces a bulky, lipophilic moiety that can influence peptide folding and membrane permeability. The secondary alcohol provides a potential site for further modification or for influencing hydrogen bonding within the peptide structure. The Boc-protected amine allows for its seamless integration into standard Boc-based SPPS workflows.

Core Principles and Strategic Considerations

Boc vs. Fmoc Synthesis Strategy

This guide will focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS, for which cis-4-(Boc-amino)-1-methylcyclohexanol is directly suited. In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]

While this building block could potentially be adapted for Fmoc chemistry by first protecting the hydroxyl group and then replacing the Boc group with Fmoc, its out-of-the-box design is optimized for the Boc-SPPS workflow.

Challenges and Mitigation: Steric Hindrance

The primary challenge in incorporating cis-4-(Boc-amino)-1-methylcyclohexanol is potential steric hindrance from its bulky cyclic structure. This can slow down the coupling reaction. To overcome this, the choice of coupling reagent and reaction conditions is critical. Highly efficient carbodiimide-based methods or the use of pre-activated esters with potent activating agents like HATU or HBTU are recommended to drive the reaction to completion. Longer coupling times and double coupling protocols may be necessary.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| cis-4-(Boc-amino)-1-methylcyclohexanol | ≥97% Purity | e.g., AChemBlock[8] | Building Block |

| Boc-amino acids | Synthesis Grade | Various | |

| Merrifield Resin (or PAM resin) | 100-200 mesh, 1% DVB | Various | For generating a C-terminal acid |

| MBHA Resin (or BHA resin) | 100-200 mesh, 1% DVB | Various | For generating a C-terminal amide |

| Dichloromethane (DCM) | Anhydrous, Synthesis Grade | Various | |

| N,N-Dimethylformamide (DMF) | Anhydrous, Synthesis Grade | Various | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For Boc deprotection |

| Diisopropylethylamine (DIEA) | Reagent Grade | Various | For neutralization |

| HBTU/HATU | Synthesis Grade | Various | Coupling Activator |

| HOBt/HOAt | Synthesis Grade | Various | Coupling Additive |

| Hydrofluoric Acid (HF) | Anhydrous | Specialized Supplier | For final cleavage |

| Scavengers (e.g., Anisole, p-Cresol) | Reagent Grade | Various | For cleavage |

Safety Note: Anhydrous HF is extremely corrosive and toxic. All cleavage procedures involving HF must be performed in a specialized, dedicated apparatus within a certified fume hood by trained personnel.

Workflow for Peptide Synthesis

The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating the custom amino acid.

Caption: General SPPS workflow for peptide synthesis.

Step-by-Step Protocol: Incorporation of the Custom Residue

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

1. Resin Preparation and First Amino Acid Loading:

-

Swell 150 mg of Merrifield resin (for a C-terminal acid) in 5 mL of DCM for 1 hour in a reaction vessel.

-

Load the first Boc-protected amino acid according to standard protocols for the chosen resin (e.g., Cesium salt method for Merrifield resin).[7]

2. Standard Elongation Cycle (Prior to Custom Residue):

-

Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash), drain, and then treat again with 50% TFA in DCM for 20-30 minutes.[7]

-

Washes: Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).

-

Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes, twice. Wash with DCM (3x).[6]

-

Coupling: Couple the next Boc-amino acid using a 4-fold excess of amino acid and an activating agent like HBTU (3.9 eq) and DIEA (6 eq) in DMF. Allow to react for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

-

Repeat this cycle for each subsequent amino acid.

3. Incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol:

-

After the neutralization step of the preceding amino acid, prepare the coupling solution for the custom residue.

-

Activation: In a separate vial, dissolve a 4-fold excess (0.4 mmol) of cis-4-(Boc-amino)-1-methylcyclohexanol and a 3.9-fold excess (0.39 mmol) of HATU in 2 mL of DMF. Add an 8-fold excess (0.8 mmol) of DIEA. Allow to pre-activate for 5 minutes.

-

Coupling: Add the activated solution to the resin. Agitate the reaction vessel for at least 4 hours. Due to potential steric hindrance, a longer coupling time is recommended.

-

Monitoring: After 4 hours, take a small sample of resin beads and perform a Kaiser test. If the test is positive (indicating free amines), a second coupling is necessary.

-

Double Coupling (if required): Drain the reaction vessel and repeat the activation and coupling steps with a fresh solution of the custom residue and reagents for another 4 hours.

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.

4. Post-Incorporation Chain Elongation:

-

Proceed with the standard elongation cycle (Step 2) for all subsequent amino acids in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously.

Cleavage Cocktail Preparation: A standard "low-high" HF cleavage procedure is often employed. The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys.[9]

| Condition | Reagent Composition | Purpose |

| Low HF ("Scavenger Step") | HF:DMS:p-cresol (25:65:10, v/v/v) | Removes more labile protecting groups (e.g., from Arg(Tos), His(DNP)) |

| High HF ("Cleavage Step") | HF:Anisole (90:10, v/v) | Cleaves the peptide from the resin and removes remaining protecting groups |

Procedure:

-

Dry the peptidyl-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Perform the "low HF" step at 0°C for 2 hours.

-

Remove the low HF mixture by vacuum.

-

Perform the "high HF" step at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

Purification and Analysis

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Chemical Rationale and Visualization

The core of the SPPS process is the sequential formation of amide bonds. The incorporation of our custom residue follows this principle, with special attention paid to ensuring the coupling reaction goes to completion.

Caption: Amide bond formation with the custom amino acid.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling of Custom AA | Steric hindrance; Insufficient activation time or reagent equivalents. | Perform a double coupling; Increase coupling time to 6-8 hours; Use HATU as the activating agent. |

| Low Yield After Cleavage | Incomplete cleavage; Adsorption of hydrophobic peptide to resin. | Ensure HF cleavage time and conditions are adequate; Extract peptide with a stronger solvent like neat TFA before precipitation. |

| Unexpected Side Products | Incomplete deprotection of side chains; Scavenger-related side reactions. | Use appropriate scavengers for your sequence; Confirm the purity of all reagents.[10] |

Conclusion

The incorporation of cis-4-(Boc-amino)-1-methylcyclohexanol into peptide scaffolds is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. While its bulky nature necessitates optimized coupling conditions, its integration can be successfully achieved using standard Boc-SPPS protocols with minor modifications, such as the use of potent activating agents and extended reaction times. The protocols and rationale presented in this guide provide a solid foundation for researchers to explore the utility of this and other structurally complex building blocks in their peptide synthesis campaigns.

References

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

- PubMed.

- JPT Peptide Technologies.

- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.

- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.

- LifeTein. Should My Peptide Be Cyclic?.

- Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2024). Source not specified.

- AltaBioscience.

- Bio-Synthesis Inc. Cyclic Peptide Synthesis.

- MolecularCloud.

- ResearchGate.

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

- AAPPTec. Amino Acid Sidechain Deprotection.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AChemBlock. cis-4-(Boc-amino)-1-methylcyclohexanol 97%.

- ChemPep. Boc Solid Phase Peptide Synthesis.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. jpt.com [jpt.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. lifetein.com [lifetein.com]

- 5. intavispeptides.com [intavispeptides.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Note & Detailed Protocols: Asymmetric Synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol

Abstract

Chiral 1,4-aminocyclohexanol derivatives, particularly those bearing a tertiary alcohol, are privileged scaffolds in modern medicinal chemistry, serving as key building blocks for a range of therapeutic agents. This document provides a comprehensive guide for the asymmetric synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol, a valuable intermediate for drug discovery and development. We will detail a robust, two-part synthetic strategy commencing with the preparation of the key precursor, 4-(Boc-amino)cyclohexanone, followed by a highly stereoselective catalytic asymmetric methylation to construct the target quaternary stereocenter. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

The cyclohexyl scaffold is a cornerstone in drug design, prized for its ability to project substituents in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets. The introduction of both an amine and a tertiary alcohol onto this ring system, as seen in cis-4-(Boc-amino)-1-methylcyclohexanol, creates a synthetically versatile chiral building block. The cis-relationship between the amine and the hydroxyl group, combined with the quaternary stereocenter at the C1 position, presents a significant synthetic challenge that demands precise stereochemical control.

The synthesis of chiral tertiary alcohols is a focal point of modern organic chemistry, with catalytic asymmetric addition of carbon nucleophiles to ketones being one of the most efficient methods for their construction.[1][2] This approach simultaneously forms a C-C bond and sets a stereocenter. Our strategy hinges on the asymmetric addition of a methyl group to a prochiral ketone precursor, 4-(Boc-amino)cyclohexanone. This method is advantageous as it allows for the late-stage introduction of the chiral center, a desirable feature in synthetic planning.

Retrosynthetic Analysis

The logical disconnection of our target molecule reveals a straightforward path from readily available starting materials. The key bond formation is the C-C bond between the cyclohexyl ring and the methyl group, which will be formed via a catalytic asymmetric nucleophilic addition.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of cis-4-(Boc-amino)-1-methylcyclohexanol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with cis-4-(Boc-amino)-1-methylcyclohexanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Understanding the Challenge: The Steric Profile of cis-4-(Boc-amino)-1-methylcyclohexanol

The reactivity of cis-4-(Boc-amino)-1-methylcyclohexanol is significantly influenced by its stereochemistry and substitution pattern. The tertiary alcohol is sterically hindered by the axial methyl group and the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which can adopt conformations that further crowd the reactive hydroxyl group. This steric congestion can impede the approach of reagents, leading to slow reaction rates, low yields, or undesired side reactions such as elimination.

Below is a diagram illustrating the key structural features contributing to the steric hindrance in the chair conformation of the molecule.

Caption: Steric hindrance in cis-4-(Boc-amino)-1-methylcyclohexanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Ether Synthesis: Williamson Ether Synthesis

Question: I am struggling to synthesize an ether from cis-4-(Boc-amino)-1-methylcyclohexanol using standard Williamson ether synthesis conditions (NaH, alkyl halide). The reaction is either very slow or results in elimination products. What is going wrong?

Answer:

The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1] In your case, the tertiary nature of the alcohol in cis-4-(Boc-amino)-1-methylcyclohexanol makes it a poor substrate for this reaction. The alkoxide, being a strong base, will preferentially induce E2 elimination of the alkyl halide, especially with secondary or tertiary halides, rather than acting as a nucleophile.[1]

Troubleshooting & Recommendations:

-

Reverse the polarity: Instead of activating the hindered alcohol, consider if it's possible to use it as the nucleophile with a highly reactive electrophile. However, the nucleophilicity of the tertiary alcohol is also diminished by steric hindrance.

-

Alternative Etherification Strategies: For sterically hindered tertiary alcohols, alternative methods that do not rely on a direct SN2 displacement at a hindered center are often more successful.

-

Reductive Etherification: A metal-free approach for the reductive etherification of carbonyls with unactivated tertiary alcohols using a thiourea catalyst and a silane has been reported to be effective for sterically hindered substrates.

-

Transition Metal-Catalyzed Cross-Coupling: While challenging, some modern palladium-catalyzed methods have been developed for the cross-coupling of aliphatic alcohols with terminal olefins.

-

| Method | Key Reagents | Advantages | Disadvantages |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Simple, well-established | Prone to elimination with hindered substrates[1] |

| Reductive Etherification | Carbonyl compound, Silane, Thiourea catalyst | Metal-free, good for hindered alcohols | Requires a carbonyl precursor |

| Pd-catalyzed Cross-Coupling | Pd catalyst, Olefin | Can form complex ethers | Catalyst- and substrate-dependent |

Esterification & Acylation

Question: I am attempting to acylate the hydroxyl group with an acid chloride/anhydride and a base like pyridine or triethylamine, but the reaction is incomplete even after prolonged reaction times. How can I improve the yield?

Answer:

The low reactivity is again due to the steric hindrance around the tertiary hydroxyl group. The bulky acylating agent and the hindered alcohol struggle to approach each other effectively.

Troubleshooting & Recommendations:

-

More Reactive Acylating Agents & Catalysts:

-

DMAP (4-Dimethylaminopyridine): Use a catalytic amount of DMAP in addition to your stoichiometric base (e.g., triethylamine). DMAP is a highly effective nucleophilic catalyst that forms a more reactive acylpyridinium intermediate.

-

Stronger, Non-nucleophilic Bases: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of the alcohol without competing in the acylation.

-

-

Alternative Acylation Protocol:

-

Steglich Esterification: This method uses DCC (N,N'-dicyclohexylcarbodiimide) or a more soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP to couple a carboxylic acid directly to the alcohol. This can be effective for hindered alcohols.

-

Mitsunobu Reaction

Question: I am trying to perform a Mitsunobu reaction to invert the stereochemistry or introduce a nucleophile, but I am recovering unreacted starting material. Is this reaction suitable for this substrate?

Answer:

The standard Mitsunobu reaction (DEAD, PPh₃) is notoriously difficult with sterically hindered alcohols, especially tertiary ones, often resulting in low yields or complete failure.[2] The formation of the key alkoxyphosphonium salt intermediate is sterically hindered.

Troubleshooting & Recommendations:

-

Modified Mitsunobu Conditions: Several modifications have been developed to enhance the reactivity of hindered alcohols in the Mitsunobu reaction.

-

More Acidic Nucleophiles: Using a more acidic carboxylic acid, such as 4-nitrobenzoic acid or 2-nitrobenzoic acid, can facilitate the reaction.[2][3]

-

Modified Phosphines: Replacing triphenylphosphine (PPh₃) with more reactive phosphines like phenoxydiphenylphosphine has been shown to improve yields for tertiary alcohols.

-

Sonication: The use of high concentrations combined with sonication has been reported to dramatically increase the rate of Mitsunobu reactions with sterically hindered substrates.[4]

-

Experimental Protocol: Modified Mitsunobu for Hindered Alcohols [2]

-

Dissolve cis-4-(Boc-amino)-1-methylcyclohexanol (1 equiv.), triphenylphosphine (1.5 equiv.), and 4-nitrobenzoic acid (1.5 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIAD (diisopropyl azodicarboxylate) or DEAD (diethyl azodicarboxylate) (1.5 equiv.) in THF dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work up the reaction and purify the resulting ester.

-

Saponify the ester (e.g., with NaOH or LiOH) to obtain the inverted alcohol.

Caption: Workflow for a modified Mitsunobu reaction.

Nucleophilic Substitution (SN1 and SN2)

Question: Can I convert the tertiary alcohol into a good leaving group (e.g., tosylate or mesylate) and then displace it with a nucleophile?

Answer:

This is a very challenging approach for this substrate.

-

SN2 Pathway: A direct SN2 displacement on a tertiary center is generally not feasible due to extreme steric hindrance.[5]

-

SN1 Pathway: Activation of the tertiary alcohol to a good leaving group (e.g., by protonation with a strong acid or conversion to a sulfonate ester) will likely lead to the formation of a tertiary carbocation. This carbocation is prone to rearrangement and, more significantly, elimination (E1 pathway) to form an alkene, especially in the presence of a nucleophile that is also a base.[6]

Troubleshooting & Recommendations:

-

Lewis Acid Catalysis: In some specific cases, Lewis acid-catalyzed solvolysis has been used for the stereochemical inversion of tertiary alcohols. For instance, acylation with trifluoroacetic anhydride followed by Lewis acid-catalyzed reaction with a nucleophile like TMSCN has been reported.[5] This proceeds through a tight ion pair, which can help control the stereochemical outcome.[5]

Summary of Recommended Approaches

| Reaction Type | Standard Method Issues | Recommended Solution | Key Considerations |

| Etherification | Williamson ether synthesis fails (elimination) | Reductive etherification with a carbonyl compound | Avoids SN2 at the hindered center |

| Acylation | Slow/incomplete reaction | Use of a nucleophilic catalyst (DMAP) | Increases the reactivity of the acylating agent |

| Stereochemical Inversion | Standard Mitsunobu fails | Modified Mitsunobu (e.g., 4-nitrobenzoic acid, sonication) | More acidic nucleophile drives the reaction[2][3][4] |

| Nucleophilic Substitution | SN2 is impossible; SN1 leads to elimination | Lewis acid-mediated substitution | Can control stereochemistry via a tight ion pair[5] |

References

-

Dodge, J. A., & Martin, S. F. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 75, 174. [Link]

-

Campbell, A. D., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7915–7917. [Link]

-

Reddy, B. V. S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

-

Biswas, S., & Shenvi, R. A. (2018). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews, 47(21), 7537–7554. [Link]

-

Khan, I., & Ali, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]